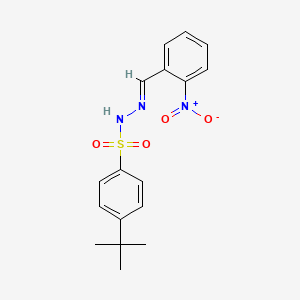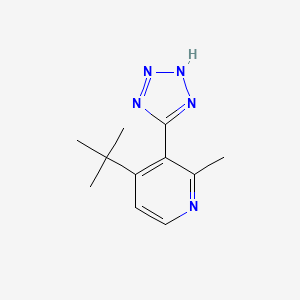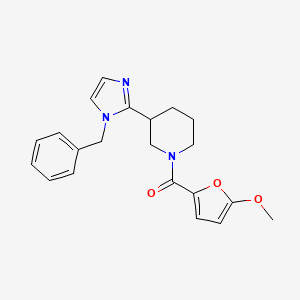
1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl, demonstrates the oxidative capabilities and the cost-effective, environmentally friendly methods available for synthesizing complex piperidinyl derivatives (Mercadante et al., 2013).
Molecular Structure Analysis
The crystal structure analysis of 4-methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl (MOTMP) and its comparison with related compounds provides insights into the one-dimensional ordering of spins of NO radicals and their interactions, which are crucial for understanding the molecular structure of 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate (Kajiwara et al., 1994).
Chemical Reactions and Properties
The compound's ability to participate in various oxidation reactions is highlighted by the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in combination with other oxidants for the conversion of alcohols to carbonyl compounds, showcasing its reactivity and potential applications in synthesis processes (Mico et al., 1997).
Physical Properties Analysis
The molecular and crystal structures of related piperidinyl derivatives, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, provide a basis for understanding the physical properties of 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The radical-mediated nitrile translocation and other chemical transformations involving 2,2,6,6-tetramethylpiperidinyl derivatives underscore the compound's chemical properties and reactivity. Such studies facilitate the development of novel synthetic routes and the understanding of the compound's behavior in various chemical contexts (Organic & biomolecular chemistry, 2012).
Aplicaciones Científicas De Investigación
Antioxidant Properties and Inflammatory Conditions
Cyclic nitroxides, such as tempol and related compounds, have been investigated for their antioxidant properties. These compounds are known to attenuate the toxicity of nitric oxide-derived oxidants, which are prevalent in inflammatory conditions. Tempol, in particular, has been shown to protect animals from injuries associated with increased production of nitric oxide and its derived oxidants. The ability of these nitroxides to react rapidly with nitrogen dioxide and carbonate radical, leading to their oxidation to oxammonium cations and subsequent recycling, is a key mechanism in their protective role under inflammatory conditions (Augusto et al., 2008).
Prokinetic Agent in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, has been studied for its use as a prokinetic agent in gastrointestinal motility disorders. Its novel mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus of the gut, facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects associated with similar compounds (McCallum et al., 2012).
Environmental Applications
Research on the removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions has highlighted the importance of cleaner and sustainable technologies. Studies have focused on adsorption, electrochemical oxidation, and photocatalytic degradation as effective methods for removing these contaminants. The development of materials capable of strong chemical interactions and catalytic degradation through the generation of hydroxyl radicals is crucial for enhancing removal efficiency and promoting environmental sustainability (Prasannamedha & Kumar, 2020).
Propiedades
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(15)17-11-7-12(3,4)14(18-10(2)16)13(5,6)8-11/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRTWIACWHJYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)
![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
